N-(thiazol-2-yl)isoxazole-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-6(5-1-2-9-12-5)10-7-8-3-4-13-7/h1-4H,(H,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCJFQDGQHZJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC=NO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Isoxazole and Thiazole Heterocycles in Drug Discovery
Heterocyclic compounds are foundational to medicinal chemistry, forming the core of a vast number of pharmaceuticals. Among them, five-membered rings containing nitrogen and other heteroatoms, such as isoxazole (B147169) and thiazole (B1198619), are particularly prominent.
The isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in numerous biologically active compounds. rsc.orgnih.gov Its unique electronic and structural features allow it to engage in various non-covalent interactions with biological targets. nih.gov Consequently, isoxazole derivatives have been shown to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. rsc.org The incorporation of the isoxazole moiety can enhance a molecule's physicochemical properties, leading to improved efficacy, reduced toxicity, and better pharmacokinetic profiles. nih.gov
Similarly, the thiazole ring, which contains sulfur and nitrogen atoms, is a privileged structure in drug design. nih.govmonash.edu It is a key component of many natural and synthetic compounds with significant therapeutic value, including the antibiotic penicillin and the antiretroviral drug Ritonavir. Thiazole derivatives are associated with a broad spectrum of biological activities, such as antitumor, antibacterial, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.com The thiazole scaffold is considered a vital building block in the development of new therapeutic agents. nih.govmonash.edu
Overview of Carboxamide Linkages in Bioactive Compounds
The carboxamide linkage (-CO-NH-) is one of the most ubiquitous functional groups found in pharmaceuticals and natural products, including peptides and proteins. This group is prized for its chemical stability and its capacity to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). This dual capability allows carboxamides to form strong and specific interactions with biological receptors and enzyme active sites, which is crucial for molecular recognition and biological activity. The planar nature of the amide bond can also impart a degree of rigidity to a molecule, helping to lock it into a bioactive conformation and thereby improve its binding affinity to a target.
Rationale for Investigating N Thiazol 2 Yl Isoxazole 5 Carboxamide Derivatives
The strategic combination of the isoxazole (B147169), thiazole (B1198619), and carboxamide moieties into a single scaffold, N-(thiazol-2-yl)isoxazole-5-carboxamide, is rooted in the principle of molecular hybridization. This drug design strategy aims to integrate two or more pharmacophores to generate a new hybrid compound with enhanced activity or a multi-target profile. ijariit.com The rationale is that the resulting molecule may exhibit synergistic effects compared to the individual components. ijariit.com
Derivatives based on this hybrid scaffold are investigated with the hypothesis that the combined structural features will lead to novel or improved pharmacological properties. For instance, a closely related scaffold, (thiazol-4-yl)isoxazole-3-carboxamide, has been identified as a core pharmacophore in the development of potent antitubercular agents. nih.gov Research on this series has focused on delineating structure-activity relationships (SAR) to produce compounds that are not only active against Mycobacterium tuberculosis but also possess favorable metabolic profiles. nih.gov
Similarly, another analogue, 5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide, was synthesized as a potential immunomodulating drug, drawing inspiration from the anti-inflammatory drug Leflunomide. nih.gov This demonstrates the academic and industrial interest in exploring how the fusion of these specific heterocycles can yield compounds targeting a range of diseases, from infectious diseases to inflammatory conditions.
Scope and Academic Relevance of Research on N Thiazol 2 Yl Isoxazole 5 Carboxamide
Established Synthetic Routes to the this compound Core
The foundational approaches to assembling the this compound scaffold rely on well-established chemical transformations. These methods typically involve the separate synthesis of the isoxazole and thiazole heterocyclic systems, followed by their coupling via an amidation reaction.
The construction of the isoxazole ring is a critical step in the synthesis of the target molecule. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction, a cornerstone of heterocyclic chemistry, allows for the regioselective formation of the isoxazole core. For instance, in situ generated nitrile oxides can react with alkynones to form 3,4,5-substituted isoxazoles. nih.gov Another approach involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent, which upon cyclization and dehydration, yields the desired isoxazole ring. beilstein-journals.org
Additionally, isoxazole derivatives can be synthesized from chalcones. The Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) yields a chalcone, which can then be treated with hydroxylamine hydrochloride to form the isoxazole ring. abap.co.in The versatility of these methods allows for the introduction of various substituents onto the isoxazole ring, enabling the synthesis of a diverse range of analogs.
Table 1: Comparison of Isoxazole Ring Formation Methods
| Method | Key Reactants | General Conditions | Advantages |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile Oxide, Alkyne | Often requires a base and a suitable solvent. | High regioselectivity. |
| Hydroxylamine and 1,3-Dicarbonyl | Hydroxylamine, 1,3-Diketone/β-Ketoester | Typically requires a basic or acidic catalyst. | Readily available starting materials. |
| From Chalcones | Chalcone, Hydroxylamine Hydrochloride | Often carried out in the presence of a base like sodium hydroxide. | Allows for diverse substitution patterns. |
The synthesis of the thiazole moiety, another key component of the target molecule, is most famously achieved through the Hantzsch thiazole synthesis. nih.gov This method involves the reaction of an α-haloketone with a thioamide. nih.gov Variations of this reaction are widely used and allow for the preparation of a wide array of substituted thiazoles. For example, 2-aminothiazoles can be synthesized through a domino alkylation-cyclization reaction of propargyl bromide with thiourea. nih.gov
Another approach involves the reaction of thiosemicarbazones with α-halocarbonyl compounds. This method provides a convenient route to 2-hydrazinylthiazole (B183971) derivatives, which can be further modified. The synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been reported by the α-halogenation of β-keto esters followed by cyclization with thiourea. nih.gov
The final key step in the assembly of this compound is the formation of the carboxamide bond that links the isoxazole and thiazole rings. This is typically achieved through a coupling reaction between an isoxazole-5-carboxylic acid and a 2-aminothiazole (B372263) derivative.
A common method employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.com The carboxylic acid is activated by the coupling agent to form a reactive intermediate, which then readily reacts with the amino group of the thiazole to form the stable amide bond. nih.gov Alternatively, the isoxazole-5-carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with the 2-aminothiazole. nih.gov For instance, a solution of 5-methylisoxazole-4-carboxylic acid chloride can be added to thiazol-2-amine to yield the corresponding carboxamide. nih.gov
Table 2: Common Amidation Reagents and Conditions
| Reagent/Method | Typical Conditions | Key Features |
|---|---|---|
| EDC/DMAP | Dichloromethane (DCM) or Dimethylformamide (DMF), Room Temperature | Mild conditions, good yields. nih.govmdpi.com |
| Acyl Chloride | Anhydrous solvent (e.g., acetonitrile), often with a base to scavenge HCl. | Highly reactive, may not be suitable for sensitive substrates. nih.gov |
| EDC/HOBt | DMF | Effective for coupling reactions. researchgate.net |
Advanced Synthetic Strategies and Green Chemistry Principles
In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. These advanced strategies aim to reduce reaction times, increase yields, and minimize the use of hazardous reagents and solvents.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. abap.co.inconnectjournals.com This technique has been successfully applied to various steps in the synthesis of heterocyclic compounds, including the formation of thiazole and isoxazole rings. abap.co.innih.gov The advantages of microwave-assisted synthesis include uniform heating, increased reaction rates, and cleaner reaction profiles, making it an attractive green chemistry approach. abap.co.in
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. researchgate.net This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. ijcce.ac.ir MCRs have been developed for the synthesis of both thiazole and isoxazole derivatives. nih.govnih.govmdpi.com For example, a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, offering high yields under mild, enzyme-catalyzed conditions. nih.gov These strategies streamline the synthetic process and align with the principles of green chemistry by minimizing the number of synthetic steps and purification procedures.
Biological Activities and Mechanistic Studies in Vitro and in Silico
In Vitro Antiproliferative and Cytotoxic Activities against Cancer Cell Lines
Derivatives based on the isoxazole-thiazole-carboxamide framework have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.
Differential Activity against Specific Cancer Cell Lines
Studies have shown that the antiproliferative activity of these compounds is often cell-line specific, with certain derivatives showing potent activity against particular types of cancer. For instance, a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives displayed a broad range of activity against melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) cell lines nih.gov. One derivative, in particular, was most potent against Colo205 and HepG2 cells, with IC₅₀ values of 9.179 µM and 7.55 µM, respectively nih.gov. Another compound in the same study showed high activity against the B16F1 melanoma cell line with an IC₅₀ of 0.079 µM nih.gov.
Similarly, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated against lung cancer (A-549), liver cancer (Bel7402), and intestinal cancer (HCT-8) cell lines mdpi.comresearchgate.net. Certain compounds showed good inhibitory activity against the A-549 cell line at a concentration of 5 µg/mL mdpi.com. In another study, thiazole (B1198619) carboxamide derivatives showed moderate activity against COLO205 and B16F1 cancer cell lines, with IC₅₀ values of 30.79 µM and 74.15 µM, respectively nih.govacs.org.
Furthermore, isoxazole (B147169) derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine exhibited effective anticancer activity against Colo205, U937, MCF7, and A549 cancer cell lines, with a particular potency against the Colo205 cell line, where IC₅₀ values ranged from 5.04 to 13 µM semanticscholar.org.
| Compound Class | Cancer Cell Line | Cell Line Type | Reported IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 5-Methyl-3-phenylisoxazole-4-carboxamide (2a) | Colo205 | Colon Adenocarcinoma | 9.179 | nih.gov |
| 5-Methyl-3-phenylisoxazole-4-carboxamide (2a) | HepG2 | Hepatocellular Carcinoma | 7.55 | nih.gov |
| 5-Methyl-3-phenylisoxazole-4-carboxamide (2e) | B16F1 | Melanoma | 0.079 | nih.gov |
| Thiazole Carboxamide (2b) | COLO205 | Colon Adenocarcinoma | 30.79 | nih.govacs.org |
| Thiazole Carboxamide (2b) | B16F1 | Melanoma | 74.15 | nih.govacs.org |
| Isoxazole-benzothiazole (20c) | Colo205 | Colon Adenocarcinoma | 5.04 - 13 | semanticscholar.org |
| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 | Breast Adenocarcinoma | 6.10 | nih.gov |
| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 | Breast Adenocarcinoma | 6.49 | nih.gov |
Mechanistic Insights into Cellular Effects (e.g., cell cycle arrest, apoptosis induction)
Investigations into the mechanism of action have revealed that these compounds can induce cancer cell death through pathways involving cell cycle arrest and apoptosis. One promising isoxazole-benzothiazole derivative was found to induce G2/M cell cycle arrest in Colo205 cells semanticscholar.org. This was accompanied by a significant increase in p53 levels, a key tumor suppressor protein semanticscholar.org. The compound also altered the balance of key mitochondrial proteins, decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, which ultimately leads to apoptosis through the activation of caspases semanticscholar.orgfrontiersin.org.
Other related thiazole-indole-carboxamide derivatives have also been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis nih.gov. This suggests a common mechanistic pathway for this class of compounds, targeting the fundamental processes of cell division and programmed cell death in cancer cells.
Selectivity Assessment Against Non-Cancerous Cells
A critical aspect of cancer chemotherapy is selectivity—the ability to kill cancer cells while sparing healthy ones. Several studies have assessed the cytotoxicity of isoxazole-thiazole derivatives against non-cancerous cell lines. A series of thiazole carboxamides showed negligible cytotoxic activity against normal human liver (LX-2) and kidney (Hek293t) cell lines, with IC₅₀ values greater than 300 µM for most compounds nih.govacs.org. Even the most active compound against cancer cells in that study had significantly higher IC₅₀ values of 203.71 µM and 116.96 µM against LX-2 and Hek293t cells, respectively, indicating a degree of selectivity nih.govacs.org.
Similarly, antitubercular N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides were found to be selective over eukaryotic cells nih.gov. Further studies on related 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides confirmed that their bactericidal activity is accompanied by low cytotoxicity toward eukaryotic cells nih.gov. This selectivity is a promising feature for the development of safer therapeutic agents.
Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)
The isoxazole and thiazole moieties are individually known to be crucial for antimicrobial activity, and their combination in a single scaffold has yielded compounds with a broad spectrum of action against various pathogens mdpi.com.
Broad-Spectrum Activity Evaluation
The isoxazole-thiazole core has been explored for its broad-spectrum antimicrobial potential. The isoxazole ring is a key pharmacophore in several antibacterial drugs, and its derivatives have been studied extensively against a wide range of microorganisms mdpi.comresearchgate.net. Likewise, the thiazole ring is a fundamental framework in many therapeutic agents with antimicrobial action koreascience.kr. Studies on various derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli researchgate.netkoreascience.kr. Antifungal activity has also been noted against species such as Aspergillus niger nih.gov.
Activity Against Specific Pathogens (e.g., Mycobacterium tuberculosis, Candida albicans)
Derivatives of N-(thiazol-2-yl)isoxazole-5-carboxamide have shown particularly potent activity against specific and clinically relevant pathogens.
Antitubercular Activity: Tuberculosis remains a major global health threat, and new agents are urgently needed. A series of substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides demonstrated high inhibitory activity against susceptible Mycobacterium tuberculosis strains nih.gov. Two lead compounds from this series showed MIC₉₀ values as low as 0.06-0.125 µg/mL and maintained good activity against resistant strains nih.gov. Subsequent research confirmed that 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides possess strong bactericidal activity with high selectivity and are not susceptible to the action of mycobacterial efflux pumps, a common resistance mechanism nih.gov. Other related imidazo[2,1-b]thiazole-5-carboxamides also showed potent efficacy, with MIC values as low as 0.008 µM against the H37Rv strain of M. tuberculosis researchgate.net.
Antifungal Activity: The thiazole moiety is known to enhance in vitro activity against Candida albicans, a common cause of opportunistic fungal infections mdpi.com. Newly synthesized thiazole derivatives have demonstrated a strong anticandidal effect, with MIC values ranging from 0.008 to 7.81 µg/mL against clinical isolates of C. albicans nih.govnih.gov. The activity of some of these new compounds was comparable or even stronger than the conventional antimycotic nystatin nih.gov. The mechanism may involve disruption of the fungal cell wall or membrane structure nih.govnih.gov. Specifically, the compound 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate showed selective activity against Candida albicans, likely by interacting with fungal-specific components like ergosterol synthesis pathways mdpi.com.
| Compound Class | Pathogen | Activity Type | Reported MIC | Source |
|---|---|---|---|---|
| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Mycobacterium tuberculosis | Antitubercular | 0.06-0.125 µg/mL | nih.gov |
| N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Mycobacterium tuberculosis | Antitubercular | 0.125-0.25 µg/mL | nih.gov |
| Imidazo[2,1-b]thiazole-5-carboxamides | Mycobacterium tuberculosis (H37Rv) | Antitubercular | 0.008-13 µM | researchgate.net |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | Antifungal | 0.008-7.81 µg/mL | nih.govnih.gov |
| 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Candida albicans | Antifungal | Selective Activity | mdpi.com |
Mechanisms of Antimicrobial Action
Research into thiazole derivatives suggests that their antimicrobial action may stem from the ability to interfere with essential bacterial processes. For instance, some thiazole-containing compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.gov Inhibition of these enzymes leads to bacterial cell death.
Similarly, isoxazole derivatives have been synthesized and evaluated as antimicrobial agents against various bacterial and fungal strains. researchgate.net The mechanism of action for isoxazole-containing compounds can vary, but they are known to be present in several established drugs, including the antibacterial agent Oxacillin.
Enzyme Inhibition Studies
The hybrid structure of this compound, combining both thiazole and isoxazole rings, suggests a potential for interacting with various enzymatic targets. Studies on related carboxamide derivatives have demonstrated significant inhibitory activity against several key enzymes involved in inflammation and other pathological processes.
Cyclooxygenase (COX-1 and COX-2) Inhibition
Derivatives of thiazole carboxamide have been the subject of research for their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.govnih.gov A study on a series of novel thiazole carboxamide derivatives showed that these compounds exhibited considerable inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov
One particular compound from this series, 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide, demonstrated the highest selectivity for COX-2 over COX-1, with a selectivity ratio of 2.766. researchgate.net It exhibited a COX-2 IC50 of 0.958 µM and a COX-1 IC50 of 2.65 µM. researchgate.netacs.org Another derivative, N-(4-(tert-Butyl)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide, was identified as the most effective against the COX-1 enzyme with an IC50 of 0.239 μM and also showed potent activity against COX-2 with an IC50 of 0.191 μM. nih.govresearchgate.net
The data suggest that the thiazole carboxamide scaffold is a promising framework for developing COX inhibitors, with the potential for tuning selectivity through modification of the substituent groups. nih.govnih.gov
Table 1: COX Inhibition Data for Selected Thiazole Carboxamide Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| Derivative 2a | 2.65 | 0.958 | 2.77 |
| Derivative 2b | 0.239 | 0.191 | 1.25 |
| Derivative 2j | 1.442 | 0.957 | 1.51 |
Data sourced from studies on N-aryl-2-(methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives. nih.govresearchgate.net
5-Lipoxygenase (5-LOX) Inhibition
The 5-lipoxygenase (5-LOX) enzyme is another critical component of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. nih.gov While direct inhibition data for this compound is not available, studies on various isoxazole derivatives have shown significant 5-LOX inhibitory potential. nih.govnih.gov
In one such study, a series of isoxazole derivatives were investigated, with several compounds demonstrating potent, concentration-dependent inhibition of 5-LOX. nih.gov For example, one of the most active compounds reported an IC50 value of 8.47 µM. nih.gov Another compound in the same series also showed good 5-LOX inhibitory effect with an IC50 of 10.48 µM. nih.gov These findings indicate that the isoxazole moiety is a viable scaffold for the design of 5-LOX inhibitors. nih.gov
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.gov Both thiazole and isoxazole derivatives have been explored as non-purine XO inhibitors. nih.govresearchgate.netresearchgate.net
Research on thiazole-5-carboxylic acid derivatives has identified potent XO inhibitors. One of the most active compounds in a synthesized series demonstrated an XO inhibitory activity with an IC50 value of 0.45 µM and was characterized as a mixed-type inhibitor. nih.gov Similarly, various N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives have been evaluated, with some showing IC50 values in the nanomolar range. researchgate.net The introduction of an aryl substituent at position 5 of the isoxazole ring was found to enhance the inhibitory efficiency. researchgate.net
Glutathione S-Transferase Omega 1 (GSTO1-1) Inhibition
Glutathione S-transferase omega 1 (GSTO1-1) is an enzyme implicated in inflammatory processes and cancer development. The design of inhibitors for this enzyme is an active area of research. A study focused on the structure-based design of N-(5-phenylthiazol-2-yl)acrylamides led to the discovery of highly potent GSTO1-1 inhibitors. nih.gov
Starting from a thiazole derivative with a GSTO1-1 IC50 of 0.6 μM, modifications to the amide portion of the molecule significantly increased the inhibitory potency. nih.gov This research culminated in the development of an analogue that is the most potent GSTO1-1 inhibitor identified to date, with an IC50 of 0.22 ± 0.02 nM. nih.gov These results highlight the importance of the thiazole scaffold in targeting the catalytic site of GSTO1-1.
Modulation of Cell Cycle Kinases (e.g., CDK4)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. mdpi.comcjnmcpu.com Consequently, CDK inhibitors are a major focus of anticancer drug development. nih.gov While specific data on this compound is unavailable, related N-aryl-2-aminothiazoles have been identified as pan-inhibitors of CDKs, including CDK1, CDK2, and CDK4.
The selectivity of these thiazole-based compounds for different CDKs was found to be dependent on the nature of the N-aryl group. This indicates that the thiazole core can serve as a scaffold for developing modulators of cell cycle kinases, with the potential to target specific kinases like CDK4 through rational design.
Modulation of Receptor Activity (e.g., AMPA Receptors)
Derivatives of thiazole-carboxamide and isoxazole-carboxamide have been identified as potent modulators of ionotropic glutamate receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govfigshare.comresearchgate.net These receptors are crucial for fast excitatory synaptic transmission in the central nervous system and are implicated in neurological disorders and pain signaling. nih.govfigshare.com The modulatory effects of these compounds suggest their potential as therapeutic agents for conditions involving the dysregulation of excitatory neurotransmission. nih.govmdpi.com
Using the whole-cell patch-clamp technique, studies on transfected HEK293T cells expressing various AMPA receptor subunits have demonstrated that thiazole-carboxamide derivatives can act as potent inhibitors of AMPA receptor-mediated currents. nih.govfigshare.commdpi.com
One study investigated five different thiazole-carboxamide derivatives (TC-1 to TC-5) and found that all compounds significantly inhibited whole-cell currents of GluA1, GluA1/2, GluA2, and GluA2/3 AMPA receptor subunits. mdpi.com The compound designated TC-2 was noted as the most potent across all tested subunits. nih.govmdpi.com Similarly, a study on isoxazole-4-carboxamide derivatives (CIC-1 to CIC-12) found that CIC-1 and CIC-2 were highly effective inhibitors, causing an 8-fold and 7.8-fold reduction in peak current amplitudes, respectively. figshare.com
The inhibitory concentration (IC₅₀) values highlight the potent activity of these compounds. For example, the TC-2 derivative showed pronounced inhibition at low micromolar concentrations across multiple AMPA receptor subtypes. nih.gov
Table 1: Inhibitory Effects of Thiazole-Carboxamide Derivatives on AMPA Receptor Subunits
| Compound | Receptor Subunit | IC₅₀ (µM) |
|---|---|---|
| TC-1 | GluA2 | 3.3 |
| TC-2 | GluA1 | 3.20 |
| TC-2 | GluA1/2 | 3.1 |
| TC-2 | GluA2 | 3.02 |
| TC-2 | GluA2/3 | 3.04 |
This table is generated based on data from electrophysiological studies on thiazole-carboxamide derivatives. nih.gov
Beyond simple inhibition of current, these compounds also significantly alter the biophysical gating properties of AMPA receptors, specifically the kinetics of deactivation and desensitization. figshare.comnih.gov Thiazole-carboxamide derivatives were found to enhance the rates of deactivation, a key property that suggests potential neuroprotective effects. nih.govmdpi.com
In the study of isoxazole-4-carboxamide derivatives, the most effective inhibitors, CIC-1 and CIC-2, profoundly modified receptor kinetics by accelerating desensitization and prolonging deactivation. figshare.com This modulation of receptor gating makes these compounds promising candidates for developing treatments for pain and other neurological disorders. figshare.comresearchgate.net
Antioxidant Potential
Several studies have demonstrated the antioxidant capabilities of thiazole-carboxamide and isoxazole-carboxamide derivatives through in vitro assays. The free radical scavenging potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the radical.
One investigation of various thiazole-carboxamide derivatives revealed strong to moderate free radical scavenging activity, with several compounds outperforming the standard antioxidant, Trolox. sci-hub.st Another study on fluorophenyl-isoxazole-carboxamides also reported potent antioxidant activity in the DPPH assay. researchgate.net Compounds 2a and 2c in that study showed particularly high potency, with IC₅₀ values significantly lower than that of Trolox. researchgate.net The in vivo evaluation of compound 2a confirmed its antioxidant properties, showing a total antioxidant capacity in mice that was double that of the positive control, Quercetin. researchgate.net
Table 2: In Vitro Antioxidant Activity of Isoxazole and Thiazole Carboxamide Derivatives
| Compound Class | Compound | IC₅₀ (µM) | Assay |
|---|---|---|---|
| Thiazole-Carboxamide | LMH6 | 0.185 ± 0.049 | DPPH |
| Thiazole-Carboxamide | LMH7 | 0.221 ± 0.059 | DPPH |
| Thiazole-Carboxamide | Trolox (Standard) | 3.10 ± 0.92 | DPPH |
| Fluorophenyl-Isoxazole-Carboxamide | 2a | 0.45 ± 0.21 (µg/ml) | DPPH |
| Fluorophenyl-Isoxazole-Carboxamide | 2c | 0.47 ± 0.33 (µg/ml) | DPPH |
This table is generated based on data from DPPH free radical scavenging assays. sci-hub.stresearchgate.net
Antinociceptive Potential (Non-Opioid Mechanisms)
Derivatives of isoxazole carboxamide have been evaluated for their potential to manage pain, demonstrating notable antinociceptive effects in animal models. nih.govnih.govresearchgate.net A crucial finding from these studies is that the analgesic mechanism of action does not involve the opioidergic system. nih.govnih.gov
In studies using mice, the antinociceptive effects of active isoxazole derivatives were not reversed by the administration of naloxone, a non-selective opioid receptor antagonist. nih.govnih.govresearchgate.net This indicates that the compounds mediate their analgesic effects through a non-opioid pathway. nih.gov
To further explore the non-opioid mechanism, in silico docking studies were performed against known non-opioid targets. nih.govnih.gov Synthesized compounds were docked against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and the human capsaicin receptor (HCR), showing favorable binding interactions. nih.govresearchgate.net These findings suggest that isoxazole carboxamide derivatives could be developed as lead molecules for new analgesic drugs with potentially fewer side effects than traditional opioids. nih.govnih.gov
Table 3: In Silico Docking of Isoxazole Carboxamide Derivatives Against Non-Opioid Receptors
| Compound | Receptor Target | Binding Energy (kcal/mol) |
|---|---|---|
| A3 & B2 Derivatives | COX-1 (3N8X) | -7.5 to -9.7 |
| A3 & B2 Derivatives | COX-2 (1PXX) | -7.5 to -9.7 |
This table is generated based on data from molecular docking studies. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design
Identification of Key Pharmacophore Features within N-(thiazol-2-yl)isoxazole-5-carboxamide
The fundamental structure of this compound comprises three key components: an isoxazole (B147169) ring, a thiazole (B1198619) ring, and a carboxamide linker. The spatial arrangement and electronic properties of these moieties are critical for the molecule's interaction with its biological targets.
The core pharmacophore is believed to involve:
The Heterocyclic Rings: The isoxazole and thiazole rings serve as rigid scaffolds that orient the functional groups in a specific three-dimensional arrangement necessary for binding to target proteins. nih.gov
The Carboxamide Linker: This linker is crucial for forming hydrogen bonds with amino acid residues in the binding site of target enzymes or receptors. The amide group's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is a key feature. nih.gov
Aromatic and Heteroaromatic Systems: The π-electron systems of the isoxazole and thiazole rings can engage in π-π stacking or other non-covalent interactions with aromatic residues of the target protein.
Impact of Substituent Variations on Biological Activities
Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of this class of compounds. The nature and position of substituents on both the isoxazole and thiazole rings, as well as the integrity of the carboxamide linkage, have been shown to significantly modulate biological activity.
While specific SAR studies on the isoxazole ring of this compound are not extensively documented in readily available literature, general principles from related isoxazole-containing compounds can be inferred. For instance, in a series of isoxazole derivatives, the introduction of small alkyl groups, such as a methyl group, can influence the compound's lipophilicity and steric profile, potentially enhancing binding affinity. nih.gov
In studies of other isoxazole carboxamides, the nature of the substituent on the isoxazole ring has been shown to be critical for potency. For example, the presence of a phenyl group at the 3-position of the isoxazole ring is a common feature in many biologically active molecules. bu.edu.eg Variations in the substitution pattern on this phenyl ring can further fine-tune the activity.
| Compound Series | Substitution on Isoxazole Ring | Observed Effect on Activity |
| Isoxazole-4-carboxamide derivatives | 3-chloro-2,4-dimethoxyphenyl and methylthiophenyl groups | Enhanced AMPA receptor activity. mdpi.com |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | Fluorine or trifluoromethyl group at the 4-position of the phenyl ring | Promotes cytotoxicity. nih.gov |
This table is generated based on data from related isoxazole carboxamide derivatives to illustrate the potential impact of substituents on the isoxazole ring.
The thiazole ring is another key component where substituent modifications can lead to significant changes in biological activity. Studies on various thiazole carboxamide derivatives have demonstrated that both the nature and position of the substituent are important.
For instance, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, the substitution on the N-phenyl ring (analogous to the thiazole ring in the core structure) greatly influenced anticancer activity. The presence of a 4-chloro-2-methylphenyl group resulted in the highest activity against the A-549 cell line. mdpi.com This suggests that a combination of electronic and steric factors on the ring attached to the carboxamide nitrogen is crucial for potency.
In another study on thiazole carboxamide derivatives as COX inhibitors, the introduction of a methyl group at the 4-position of the thiazole ring positively influenced the compound's geometry, leading to improved fitting in the enzyme's active site and enhanced potency. acs.org
| Compound | Substitution on Thiazole Ring | Biological Activity (COX-2 IC₅₀) |
| 2a | 4-methyl | 0.95 µM acs.org |
| 2b | 4-methyl, N-(4-(tert-butyl)phenyl) | 0.191 µM acs.org |
| 2j | 4-methyl, N-(3-(trifluoromethyl)phenyl) | 0.957 µM acs.org |
This interactive data table showcases the impact of substituents on the thiazole ring and the N-aryl ring on the COX-2 inhibitory activity of a series of thiazole carboxamide derivatives.
Computational studies on thiazole-4-carboxamide (B1297466) derivatives have shown that the carboxamide group is constrained in a specific conformation, with the amino group being cis-planar to the ring nitrogen. nih.gov This conformational preference is believed to be important for its interaction with enzymes. The planarity of the carboxamide bond ensures a defined spatial relationship between the two heterocyclic rings.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For thiazole and isoxazole derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activities and to guide the design of new, more potent analogs. laccei.org
In a typical QSAR study, various molecular descriptors are calculated for a series of compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), or lipophilic (e.g., LogP). imist.ma Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., pIC₅₀). laccei.org
For a series of thiazole derivatives acting as 5-lipoxygenase inhibitors, a 2D-QSAR model was generated with a good correlation coefficient, indicating its predictive ability. laccei.org Such models can help in identifying the key structural features that are most influential for the biological activity.
While a specific QSAR study for this compound was not found, the principles from studies on related heterocyclic carboxamides suggest that a combination of electronic, steric, and hydrophobic properties would be crucial in determining the activity of these compounds.
Rational Design Principles for Enhanced Potency and Selectivity
Based on the available SAR and molecular modeling data for related compounds, several rational design principles can be proposed for developing more potent and selective this compound analogs:
Optimization of Substituents on the Thiazole Ring: The introduction of small, lipophilic groups on the thiazole ring, particularly at the 4- and 5-positions, can enhance binding affinity and potency. A methyl group at the 4-position has been shown to be beneficial. acs.org
Modification of the Isoxazole Ring: Substitution on the isoxazole ring, for instance with aryl groups, can provide additional interaction points within the target's binding site. Electron-withdrawing groups on this aryl substituent, such as trifluoromethyl, have been shown to promote activity in related compounds. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Replacing the isoxazole or thiazole ring with other heterocyclic systems could lead to novel compounds with improved properties. However, any such modification should aim to preserve the key pharmacophoric features, including the relative orientation of the hydrogen bond donors and acceptors.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by creating cyclic analogs, could lock the molecule in its bioactive conformation, leading to an increase in potency.
The design of new analogs should be an iterative process, combining chemical synthesis, biological evaluation, and computational modeling to refine the SAR and to move towards compounds with optimal therapeutic profiles.
Derivatization Strategies and Analogue Synthesis for Lead Optimization
Molecular Hybridization Approaches Utilizing the N-(thiazol-2-yl)isoxazole-5-carboxamide Scaffold
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. This approach aims to create novel compounds with potentially enhanced affinity and efficacy, or a dual mode of action. The this compound scaffold is an ideal candidate for molecular hybridization due to the presence of distinct and modifiable heterocyclic rings.
Researchers have explored the hybridization of isoxazole (B147169) and thiazole (B1198619) moieties with other biologically active heterocycles to develop compounds with a broad spectrum of activities. For instance, the isoxazole ring can be considered one pharmacophore, while the thiazole ring is another, both of which are known to be present in numerous medicinally important compounds.
One common hybridization approach involves the linkage of the this compound core to other heterocyclic systems known for their biological relevance, such as indole (B1671886) or other aromatic systems. The rationale is to explore potential synergistic effects or to target multiple biological pathways. For example, indole-containing isoxazoles have been synthesized and evaluated for their inhibitory activity against various enzymes.
A hypothetical molecular hybridization strategy could involve linking the this compound scaffold to a known kinase inhibitor fragment. This could be achieved by modifying either the thiazole or isoxazole ring with a suitable linker to which the second pharmacophore is attached. The resulting hybrid molecules would then be evaluated for their dual inhibitory potential.
Table 1: Examples of Molecular Hybridization Strategies
| Hybrid Compound Class | Rationale | Potential Biological Target |
| Indole-Isoxazole-Thiazole Hybrids | Combining the pharmacophoric features of indole, isoxazole, and thiazole. | Protein kinases, sPLA2 inhibitors |
| Sulfonamide-Isoxazole-Thiazole Hybrids | Integration of the sulfonamide moiety, a common pharmacophore in antimicrobial and anticancer drugs. | Carbonic anhydrase, Dihydropteroate synthase |
| Pyrazole-Isoxazole-Thiazole Hybrids | Combining two five-membered heterocycles with known biological activities. | COX enzymes, various kinases |
Isostere Manipulation for Novel Chemotype Development
Isosterism and bioisosterism are fundamental concepts in medicinal chemistry, involving the replacement of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties. This strategy is employed to modulate the potency, selectivity, and pharmacokinetic profile of a lead compound. In the context of the this compound scaffold, isosteric modifications can be applied to the isoxazole ring, the thiazole ring, or the central carboxamide linker.
For instance, the isoxazole ring can be replaced by other five-membered heterocycles such as oxadiazole, thiadiazole, or pyrazole. nih.gov These replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule, potentially leading to improved biological activity. Similarly, the thiazole ring can be substituted with other heterocycles like isothiazole, oxazole, or imidazole.
The carboxamide linker is another key site for isosteric manipulation. It can be replaced with bioisosteres such as a sulfonamide, a reverse amide, or a stable amide isostere like a triazole. These modifications can impact the conformational flexibility and hydrogen bonding pattern of the molecule, which are often crucial for target binding.
Table 2: Potential Isosteric Replacements in the this compound Scaffold
| Original Group | Isosteric Replacement | Rationale for Replacement |
| Isoxazole | Oxadiazole, Pyrazole, Triazole | Modulate electronic properties and metabolic stability. |
| Thiazole | Oxazole, Imidazole, Isothiazole | Alter hydrogen bonding capacity and target interactions. |
| Carboxamide Linker | Sulfonamide, Reverse Amide, Tetrazole | Improve metabolic stability and modify conformational preferences. |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify novel molecular scaffolds with similar biological activity to a known active compound. This approach is particularly useful for discovering new chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. Bioisosteric replacement is a key tool used in scaffold hopping.
Starting from the this compound core, a scaffold hopping approach could involve replacing the entire thiazolyl-isoxazole framework with a different bicyclic or linked heterocyclic system that maintains the key pharmacophoric features required for biological activity. For example, a benzothiazole (B30560) carboxamide or an indole carboxamide could be explored as potential scaffolds that mimic the spatial arrangement of the original isoxazole and thiazole rings.
The goal of scaffold hopping is to retain the essential binding interactions with the biological target while exploring new chemical space. This can lead to the discovery of compounds with completely different structural motifs but similar functional activity. Computational methods, such as virtual screening of compound libraries with pharmacophore models derived from this compound, can be a powerful tool to identify potential new scaffolds.
Table 3: Hypothetical Scaffold Hopping Examples from this compound
| Original Scaffold | Hopped Scaffold | Rationale |
| This compound | N-(benzothiazol-2-yl)benzofuran-5-carboxamide | Maintains a bicyclic aromatic system with a carboxamide linker. |
| This compound | 2-(Isoxazol-5-yl)-N-phenyl-1H-indole-3-carboxamide | Replaces the thiazole with an indole, another common pharmacophore. |
| This compound | 5-(Thiazol-2-ylcarbamoyl)nicotinic acid | Replaces the isoxazole with a pyridine (B92270) ring to explore different physicochemical properties. |
Focused Library Synthesis for SAR Expansion
To systematically explore the structure-activity relationship (SAR) of the this compound scaffold, the synthesis of focused libraries of analogues is a common and effective strategy. This involves the parallel synthesis of a series of compounds where specific positions on the scaffold are systematically varied with a range of different substituents.
For the this compound core, several points of diversity can be explored. Substituents can be introduced on both the isoxazole and thiazole rings. For example, the synthesis of a library could involve varying the substituent at the 3-position of the isoxazole ring with different alkyl and aryl groups. Similarly, the 4- and 5-positions of the thiazole ring can be functionalized with a variety of substituents to probe their impact on biological activity.
The synthesis of such libraries often utilizes robust and high-throughput chemical reactions. For instance, the amide bond formation between a library of substituted isoxazole-5-carboxylic acids and a library of substituted 2-aminothiazoles can be efficiently achieved using standard coupling reagents. The resulting library of compounds is then screened for biological activity to identify key SAR trends.
Table 4: Example of a Focused Library Design for SAR Expansion
| Scaffold Position | R1 (on Isoxazole) | R2 (on Thiazole) |
| Compound 1 | Methyl | Hydrogen |
| Compound 2 | Ethyl | Hydrogen |
| Compound 3 | Phenyl | Hydrogen |
| Compound 4 | Methyl | Chloro |
| Compound 5 | Methyl | Methyl |
| Compound 6 | Phenyl | Chloro |
This systematic approach allows medicinal chemists to quickly identify which structural modifications lead to an increase or decrease in activity, thereby guiding the design of more potent and selective analogues.
Q & A
Basic: What are the standard synthetic routes for N-(thiazol-2-yl)isoxazole-5-carboxamide, and how can structural purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as amide coupling between isoxazole-5-carboxylic acid derivatives and 2-aminothiazole. For example, a general procedure involves activating the carboxylic acid (e.g., using HATU or EDCI) followed by nucleophilic substitution with 2-aminothiazole under inert conditions . Structural purity is confirmed via ¹H NMR (e.g., aromatic proton integration in thiazole and isoxazole rings) and LC-MS to verify molecular weight. Crystallographic data (e.g., single-crystal X-ray diffraction) can resolve ambiguities in regiochemistry, as demonstrated for analogous compounds .
Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm regioselectivity and substituent positions. For example, thiazole protons resonate at δ 7.2–8.1 ppm, while isoxazole protons appear at δ 6.5–7.0 ppm .
- IR Spectroscopy : C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy, particularly for halogenated or isotopic analogs (e.g., ¹¹C-labeled derivatives for PET imaging) .
Advanced: How can enantioselective synthesis of this compound derivatives be optimized for chiral center retention?
Methodological Answer:
Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Jacobsen catalysts) are employed during key steps, such as cyclization or amide coupling. For example, Sharpless epoxidation or kinetic resolution can control stereochemistry in dihydroisoxazole precursors . Post-synthesis, chiral HPLC with amylose/cyclodextrin columns separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. anticancer effects)?
Methodological Answer:
- Target-Specific Assays : Use kinase inhibition assays (e.g., CDK7 for anticancer activity ) or fungal ergosterol biosynthesis assays to isolate mechanisms .
- Metabolic Stability Studies : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., trifluoromethyl or nitro groups) to correlate structural features with divergent activities .
Advanced: How are radiolabeled analogs (e.g., ¹¹C) of this compound synthesized for in vivo PET imaging?
Methodological Answer:
Radiosynthesis involves ¹¹C-phosgene ([¹¹C]COCl₂) reacting with 5-amino-3,4-dimethylisoxazole to form an intermediate isocyanate, which is then coupled with thiazole-containing piperazine derivatives. The process requires:
- Automated Modular Systems : To handle short ¹¹C half-life (20.4 min) .
- Biodistribution Validation : Post-synthesis, organ-specific uptake in FAAH-rich tissues (e.g., lung, brain) confirms target engagement .
Advanced: What computational methods predict the binding affinity of this compound derivatives to therapeutic targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., GSK-3β or CDK7) using crystal structures (PDB IDs: 4ACD for CDK7) .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications, guiding lead optimization .
Basic: How are solubility and bioavailability challenges addressed for in vivo studies of this compound?
Methodological Answer:
- Prodrug Design : Esterification of the carboxamide group improves membrane permeability .
- Nanoformulation : Encapsulation in PEGylated liposomes enhances aqueous solubility and reduces hepatic clearance .
- Co-solvent Systems : Use DMSO/PBS (≤5% v/v) for in vitro assays to maintain compound stability .
Advanced: What mechanistic insights explain the selective cytotoxicity of thiazole-isoxazole hybrids in cancer cells?
Methodological Answer:
- Apoptosis Induction : Caspase-3/7 activation and mitochondrial membrane depolarization assays confirm programmed cell death .
- ROS Generation : Flow cytometry with DCFH-DA dye detects reactive oxygen species (ROS) elevation in treated cells .
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects, ensuring selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
